

A Comparative Crystallographic Guide to N-(4-Fluorobenzoyl)morpholine Derivatives

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Compound of Interest

Compound Name: *N*-(4-Fluorobenzoyl)morpholine

Cat. No.: B157784

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This guide provides a comprehensive comparative analysis of the crystallographic features of **N-(4-Fluorobenzoyl)morpholine** and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances imparted by the fluorine substituent, offering insights into molecular conformation, intermolecular interactions, and crystal packing. While a definitive crystal structure for **N-(4-Fluorobenzoyl)morpholine** is not publicly available, this guide leverages data from the closely related N-(4-Chlorobenzoyl)morpholine and other relevant structures to provide a robust comparative framework.

Introduction: The Significance of the N-Acylmorpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. When acylated, particularly with substituted benzoyl groups, the resulting N-acylmorpholine derivatives present a fascinating area for structural investigation. The nature and position of substituents on the benzoyl ring can profoundly influence the molecule's conformation, its ability to form specific intermolecular interactions, and ultimately, its crystal packing, which in turn can affect properties like solubility and bioavailability.

The introduction of a fluorine atom, as in **N-(4-Fluorobenzoyl)morpholine**, is a common strategy in drug design. Fluorine's high electronegativity and small size can lead to unique electronic effects and intermolecular interactions, such as hydrogen bonds and halogen bonds,

that are not observed with other substituents.[1][2] This guide will explore the expected crystallographic implications of this substitution by drawing comparisons with a chlorinated analogue and other relevant morpholine derivatives.

Comparative Structural Analysis: Insights from N-(4-Chlorobenzoyl)morpholine

In the absence of a published crystal structure for **N-(4-Fluorobenzoyl)morpholine**, the crystallographic data of N-(4-Chlorobenzoyl)morpholine serves as an excellent reference for comparative analysis.[3] The substitution of chlorine with fluorine is an isosteric replacement to a first approximation, allowing for meaningful predictions about the structural behavior of the fluoro derivative.

Molecular Conformation

The conformation of N-acylmorpholines is largely defined by the orientation of the benzoyl group relative to the morpholine ring and the puckering of the morpholine ring itself. The morpholine ring typically adopts a stable chair conformation.[4][5] The key conformational features to consider are:

- **Amide Bond Torsion Angle:** The torsion angle around the C(O)-N bond determines the planarity of the amide group and the relative orientation of the benzoyl ring and the morpholine ring.
- **Morpholine Ring Puckering:** While typically in a chair conformation, the degree of puckering can be influenced by the steric and electronic nature of the acyl group.
- **Orientation of the Phenyl Ring:** The torsion angle between the plane of the phenyl ring and the plane of the amide group is a critical parameter.

Based on the structure of N-(4-Chlorobenzoyl)morpholine, it is anticipated that **N-(4-Fluorobenzoyl)morpholine** will also exhibit a chair conformation for the morpholine ring and a relatively planar amide linkage. The fluorophenyl group is expected to be twisted out of the plane of the amide group to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The substitution of chlorine with the more electronegative fluorine atom is expected to have a significant impact on the types and strengths of intermolecular interactions, which govern the crystal packing.

Interaction Type	N-(4-Chlorobenzoyl)morpholine (Observed)	N-(4-Fluorobenzoyl)morpholine (Predicted)
Hydrogen Bonding	Weak C-H...O hydrogen bonds involving the morpholine oxygen and aromatic C-H donors are likely present.	Similar C-H...O hydrogen bonds are expected. The highly electronegative fluorine may also participate in weak C-H...F hydrogen bonds. [2]
Halogen Bonding	C-Cl...O or C-Cl... π interactions may play a role in the crystal packing.	The fluorine atom is a weaker halogen bond donor than chlorine. However, C-F... π interactions are possible. [1]
π - π Stacking	Offset π - π stacking interactions between the chlorophenyl rings are likely to be a significant packing motif.	Similar offset π - π stacking is expected. The electron-withdrawing nature of fluorine can influence the quadrupole moment of the aromatic ring, potentially altering the geometry and strength of these interactions.
Dipole-Dipole Interactions	The C-Cl bond contributes to the overall molecular dipole moment, influencing crystal packing.	The C-F bond is more polar than the C-Cl bond, leading to stronger dipole-dipole interactions which could result in a more densely packed crystal structure.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of **N-(4-Fluorobenzoyl)morpholine** derivatives.

Synthesis of N-(4-Fluorobenzoyl)morpholine

This protocol describes a standard Schotten-Baumann reaction for the acylation of morpholine.

Materials:

- Morpholine
- 4-Fluorobenzoyl chloride
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve morpholine (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add the base (NaOH solution or TEA, 1.1 equivalents) to the flask.

- Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- If DCM is used, separate the organic layer. If THF is used, perform a liquid-liquid extraction with DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis.

Methods:

- **Slow Evaporation:** Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
- **Cooling Crystallization:** Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool

it in a refrigerator or freezer.

Single-Crystal X-ray Diffraction Analysis

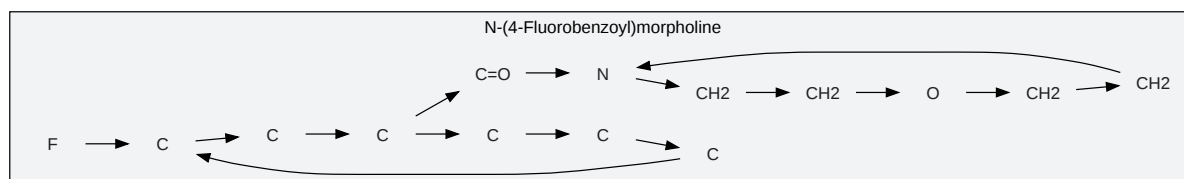
This is a generalized workflow for structure determination.

Workflow:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
- **Structure Solution and Refinement:** The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

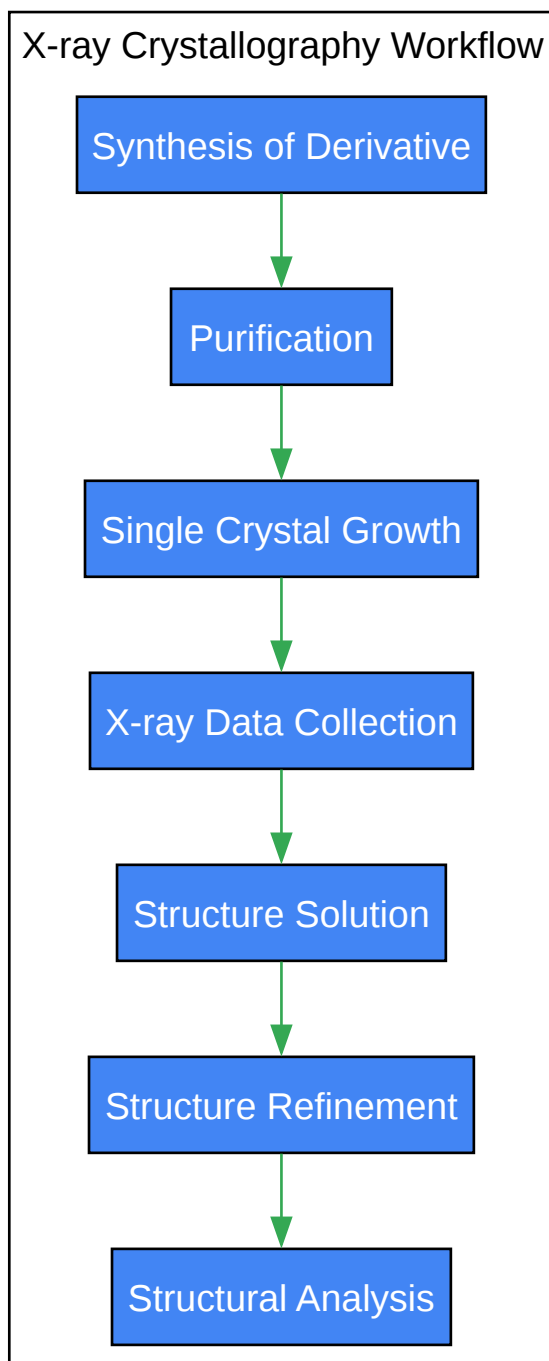
Visualizations

The following diagrams illustrate the molecular structure of **N-(4-Fluorobenzoyl)morpholine** and the experimental workflow for its crystallographic analysis.



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Caption: Molecular structure of **N-(4-Fluorobenzoyl)morpholine**.



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Caption: Experimental workflow for crystallographic analysis.

Conclusion

The crystallographic analysis of **N-(4-Fluorobenzoyl)morpholine** derivatives provides crucial insights into the subtle yet significant effects of fluorine substitution on molecular structure and crystal engineering. By comparing with known structures, such as N-(4-Chlorobenzoyl)morpholine, we can anticipate the conformational preferences and the dominant intermolecular interactions that will govern the solid-state architecture of these compounds. The experimental protocols provided herein offer a practical guide for the synthesis and structural elucidation of this important class of molecules, paving the way for the rational design of new pharmaceutical agents with tailored properties.

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